1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKGOCKBYCONPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682131 | |
| Record name | 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-61-3 | |
| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence
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N-Protection of Piperidone : N-Benzyl-3-piperidone is prepared to protect the amine during subsequent steps.
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Grignard Addition : 3-Bromo-5-fluorophenyl magnesium bromide is reacted with N-benzyl-3-piperidone at 0–5°C in anhydrous tetrahydrofuran (THF). This yields the tertiary alcohol intermediate, 3-hydroxy-3-(3-bromo-5-fluorophenyl)-N-benzylpiperidine.
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Dehydration : The alcohol undergoes elimination using acidic conditions (e.g., HCl/EtOH) or silicone-based dehydrating agents to form 3-(3-bromo-5-fluorophenyl)-N-benzyl-1,2,3,6-tetrahydropyridine.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the tetrahydropyridine ring, yielding N-benzyl-3-(3-bromo-5-fluorophenyl)piperidine.
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Deprotection and Salt Formation : The benzyl group is removed via hydrogenolysis (H₂/Pd(OH)₂), and the free base is treated with HCl in ether to precipitate the hydrochloride salt.
Key Data:
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Critical Parameters :
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Strict temperature control during Grignard addition to prevent diastereomer formation.
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Use of anhydrous solvents to avoid reagent decomposition.
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Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers a direct route to introduce the piperidine moiety to the halogenated aryl ring. This method avoids multi-step protection-deprotection sequences.
Reaction Protocol
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Substrate Preparation : 1-Bromo-3-fluoro-5-iodobenzene is synthesized via directed ortho-metalation of 1-bromo-3-fluorobenzene, followed by iodination.
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Coupling Reaction : The aryl iodide is reacted with piperidine using a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 110°C.
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Salt Formation : The product is treated with HCl gas in dichloromethane to yield the hydrochloride salt.
Key Data:
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Advantages :
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Single-step introduction of the piperidine group.
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Tolerance of electron-withdrawing substituents due to strong Pd-ligand interactions.
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Alkylation of Piperidine Precursors
Alkylation strategies, inspired by methods for 1-alkyl-3-phenylpiperidines, involve nucleophilic substitution between piperidine and a halogenated aryl electrophile.
Two-Step Alkylation-Hydrohalogenation
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Mitsunobu Reaction : Piperidine is coupled to 3-bromo-5-fluorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This forms 1-(3-bromo-5-fluorophenyl)piperidine via an SN2 mechanism.
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Hydrochloride Formation : The product is dissolved in acetone and treated with concentrated HCl, yielding the crystalline hydrochloride salt.
Key Data:
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Limitations :
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Competing elimination reactions reduce efficiency.
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High reagent costs due to stoichiometric phosphine usage.
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Comparative Analysis of Methods
| Method | Yield | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Grignard-Based | 60–75% | High | High | Moderate |
| Buchwald-Hartwig | 50–65% | Moderate | High | High |
| Alkylation | 40–55% | Low | Moderate | Low |
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Grignard Approach : Preferred for stereochemical control but requires specialized equipment for low-temperature reactions.
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Buchwald-Hartwig : Ideal for large-scale production despite palladium costs.
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Alkylation : Limited to small-scale synthesis due to moderate yields.
Challenges and Optimization
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Physicochemical Comparisons
The table below highlights key differences between 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride and analogous compounds:
Key Observations :
- Halogen Influence : The bromo and fluoro groups in the target compound enhance its polarity compared to PCP’s lipophilic phenylcyclohexyl group, which may affect solubility and blood-brain barrier penetration.
- Molecular Weight : The target compound’s higher molecular weight (293.5 g/mol) compared to PCP (279.8 g/mol) reflects the added mass of bromine and fluorine .
Pharmacological and Functional Comparisons
Phencyclidine Hydrochloride (PCP)
- Activity : PCP is a potent NMDA receptor antagonist and sigma receptor ligand, with psychostimulant and neurotoxic properties. It is used in neuroscience research but requires stringent safety protocols due to its neurotoxicity .
α-Piperidinobutiophenone Hydrochloride
- Application: Used in forensic analysis due to UV/Vis activity (λmax 252 nm). The butiophenone moiety distinguishes it from the target compound’s bromo-fluorophenyl group .
1-(2-Chloroethyl)piperidine Hydrochloride
Research Implications and Unanswered Questions
The absence of explicit pharmacological data for this compound underscores a research gap. Further studies could explore:
Receptor affinity (e.g., NMDA, sigma, or AMPA receptors).
Toxicity profiles and metabolic stability.
Synthetic utility as a halogenated intermediate in medicinal chemistry.
Biological Activity
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a brominated and fluorinated phenyl group. Its molecular formula is , and its molecular weight is approximately 292.58 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that compounds with similar piperidine structures often act as modulators of neurotransmitter receptors, including dopamine and serotonin receptors. The presence of bromine and fluorine atoms may enhance binding affinity and selectivity for these targets, potentially leading to therapeutic effects in conditions such as schizophrenia and depression.
Antipsychotic Activity
A study focusing on the pharmacological profile of piperidine derivatives highlighted the antipsychotic potential of compounds similar to this compound. In vitro assays demonstrated that these compounds could modulate dopamine receptor activity, which is crucial for managing symptoms associated with schizophrenia .
Neuroprotective Properties
Other studies have suggested that piperidine derivatives exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism involves the inhibition of apoptotic pathways and modulation of inflammatory responses, which could be beneficial in neurodegenerative diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of halogenated piperidines have shown promising results. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties .
Case Study 1: Schizophrenia Model
In a preclinical model of schizophrenia, researchers administered this compound to rats exhibiting amphetamine-induced hyperlocomotion. The compound significantly reduced hyperactivity without causing motor impairments, suggesting its potential as an antipsychotic agent .
Case Study 2: Neuroprotection in Parkinson's Disease
Another study evaluated the neuroprotective effects of piperidine derivatives in a Parkinson's disease model. The results indicated that treatment with these compounds led to reduced neuronal loss and improved motor function in treated animals compared to controls .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
